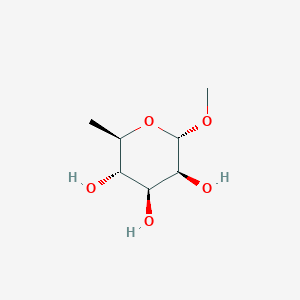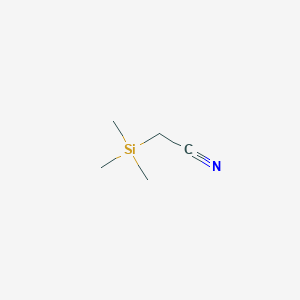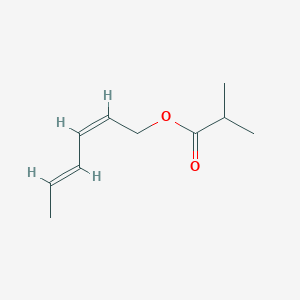
9,10-Anthracenedione, 1-bromo-4-(methylamino)-
Overview
Description
Hydrazinium hydroxide, also known as hydrazine hydrate, is a chemical compound with the formula N₂H₄·H₂O. It is a colorless, fuming, oily liquid with an ammonia-like odor. This compound is highly reactive and is used in various industrial and scientific applications due to its strong reducing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinium hydroxide can be synthesized through several methods. One common method involves the reaction of sodium hypochlorite with ammonia, followed by the addition of a reducing agent such as sodium hydroxide. The reaction conditions typically require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, hydrazinium hydroxide is produced using the Raschig process, which involves the oxidation of ammonia with sodium hypochlorite in the presence of a catalyst. This process is carried out in large reactors under controlled conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Hydrazinium hydroxide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form nitrogen gas and water.
Reduction: It acts as a reducing agent in many chemical reactions.
Substitution: It can participate in substitution reactions to form different hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in reactions with hydrazinium hydroxide include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from reactions involving hydrazinium hydroxide include nitrogen gas, water, and various hydrazine derivatives. These products are used in a wide range of applications, from rocket propellants to pharmaceuticals .
Scientific Research Applications
Hydrazinium hydroxide has numerous scientific research applications, including:
Chemistry: It is used as a reducing agent in the synthesis of various organic and inorganic compounds.
Biology: It is used in the preparation of biological samples for electron microscopy.
Medicine: It is used in the synthesis of pharmaceuticals, particularly in the production of anti-tuberculosis and anti-diabetic drugs.
Mechanism of Action
The mechanism of action of hydrazinium hydroxide involves its strong reducing properties. It can donate electrons to other molecules, thereby reducing them. This property makes it useful in various chemical reactions where reduction is required. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Ammonia (NH₃): A colorless gas with a pungent odor, used as a fertilizer and in the production of various chemicals.
Hydrazine (N₂H₄): A highly reactive compound used as a rocket propellant and in the synthesis of pharmaceuticals.
Hydroxylamine (NH₂OH): A compound used in the synthesis of oximes and as a reducing agent in various chemical reactions.
Uniqueness
Hydrazinium hydroxide is unique due to its combination of strong reducing properties and its ability to form stable aqueous solutions. This makes it particularly useful in applications where both properties are required, such as in the synthesis of certain pharmaceuticals and in industrial water treatment .
Properties
IUPAC Name |
1-bromo-4-(methylamino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c1-17-11-7-6-10(16)12-13(11)15(19)9-5-3-2-4-8(9)14(12)18/h2-7,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPRUQZTMZETSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059590 | |
| Record name | 9,10-Anthracenedione, 1-bromo-4-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128-93-8 | |
| Record name | 1-Bromo-4-(methylamino)-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(methylamino)anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 128-93-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1-bromo-4-(methylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1-bromo-4-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(methylamino)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Bromo-4-(methylamino)anthraquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNE5XB7QKP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What role does 9,10-Anthracenedione, 1-bromo-4-(methylamino)- play in the synthesis of Solvent Blue 63 dye?
A1: 9,10-Anthracenedione, 1-bromo-4-(methylamino)- acts as a key reactant in the synthesis of Solvent Blue 63. The provided research paper describes a preparation method where this compound reacts with meta-aminotoluene in the presence of alkali metal hydroxide and mantoquita. [] This reaction forms the basis for the Solvent Blue 63 dye structure.
Q2: What are the advantages of the described preparation method for Solvent Blue 63 using 9,10-Anthracenedione, 1-bromo-4-(methylamino)-?
A2: The research highlights several advantages of the described method: []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro-](/img/structure/B92768.png)



![5H-indeno[1,2-c]pyridin-5-one](/img/structure/B92773.png)









